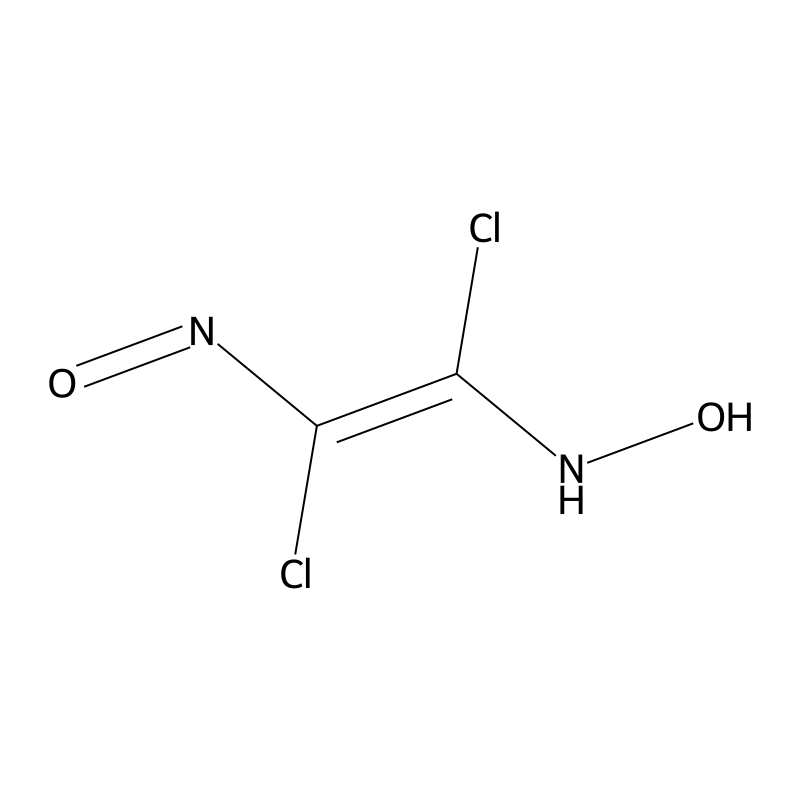Dichloroglyoxime

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Metal Chelation Studies:
- Dichloroglyoxime is a well-known chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research areas, including:
- Studying metal-ion interactions in biological systems: Researchers use DMG to investigate how metal ions bind to biomolecules like enzymes and proteins. This helps understand their role in various biological processes .
- Developing new chelating agents for environmental remediation: DMG serves as a model compound for designing more efficient chelators to remove toxic metals from contaminated water and soil .
Chemical Analysis and Detection:
- Due to its specific binding properties with certain metal ions, dichloroglyoxime is used in analytical chemistry for:
- Gravimetric analysis: DMG can precipitate specific metal ions, allowing their quantitative determination by weighing the formed precipitate .
- Colorimetric detection: DMG forms colored complexes with certain metal ions, enabling their visual identification or detection using spectroscopic techniques .
Dichloroglyoxime, chemically designated as 1,2-dichloroglyoxime, is a compound with the molecular formula CHClNO. It features two chlorine atoms and two oxime groups attached to a glyoxal backbone. This compound is notable for its unique chemical properties and reactivity, making it valuable in various fields including chemistry, biology, and industry. Dichloroglyoxime is often utilized in the synthesis of nitrogen heterocycles and has been studied for its biological activities, particularly as an enzyme inhibitor and potential antibacterial agent.
- Oxidation: This compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: It can be reduced to produce amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The chlorine atoms in dichloroglyoxime can be substituted by nucleophiles (e.g., amines or thiols) under basic conditions, leading to the formation of various substituted glyoximes .
Major Products Formed- Oxidation: Nitroso compounds.
- Reduction: Amines or hydroxylamines.
- Substitution: Substituted glyoximes with diverse functional groups.
Research indicates that dichloroglyoxime exhibits significant biological activity. It has been shown to inhibit certain enzymes, including lysozyme, which highlights its potential as a biochemical tool. Additionally, studies suggest that dichloroglyoxime possesses antibacterial properties, making it a candidate for developing new antibiotics. Its ability to interact with biological molecules further emphasizes its importance in medicinal chemistry and biochemistry.
Dichloroglyoxime can be synthesized through various methods:
- Chlorination of Glyoxime:
- Reaction with Hydrochloric Acid and Hydrogen Peroxide:
- This method involves treating glyoxime with hydrochloric acid and hydrogen peroxide under specific conditions to form dichloroglyoxime.
- Industrial Production:
Dichloroglyoxime finds applications across various domains:
- Chemistry: It serves as a precursor for synthesizing nitrogen heterocyclic compounds essential in pharmaceuticals and agrochemicals.
- Biology: The compound is utilized in studies involving enzyme inhibition and antibacterial research.
- Medicine: Its antibacterial properties make it a potential candidate for new antibiotic development.
- Industry: It acts as an industrial bactericide and is involved in synthesizing high-nitrogen energetic materials .
Studies have explored the interactions of dichloroglyoxime with other chemical species. For instance, its reaction with copper(I) acetylides leads to the formation of 3,3′-biisoxazoles through nucleophilic substitution of chlorine followed by cyclization. This highlights its versatility in forming complex organic molecules . Such interactions are crucial for understanding its reactivity and potential applications in organic synthesis.
Dichloroglyoxime can be compared with several similar compounds based on their structural features and reactivity:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Glyoxime | Lacks chlorine atoms | Different reactivity; primarily used in organic synthesis. |
| Disulfanilamide Glyoxime | Derived from sulfanilamide | Unique properties in coordination chemistry; used in biotechnology. |
| Diaminobenzoylglyoxime | Contains additional amine groups | Exhibits distinct reactivity patterns; used in medicinal chemistry. |
Dichloroglyoxime's unique combination of chlorine atoms and oxime groups imparts distinct chemical reactivity and biological activity, distinguishing it from these similar compounds. Its versatility makes it significant across multiple scientific and industrial fields .








